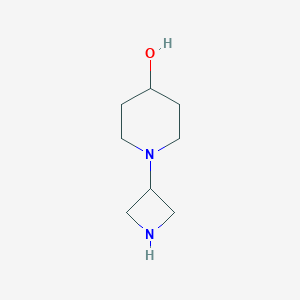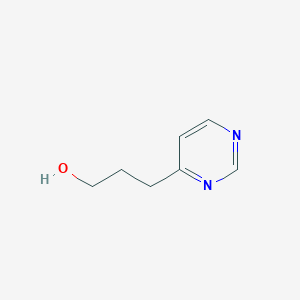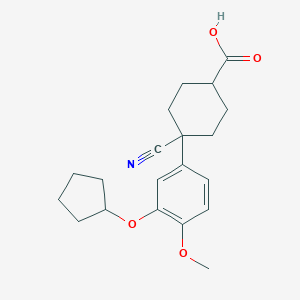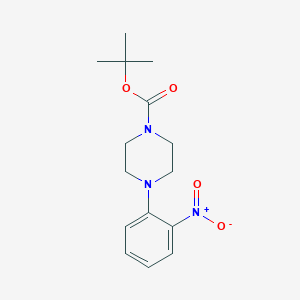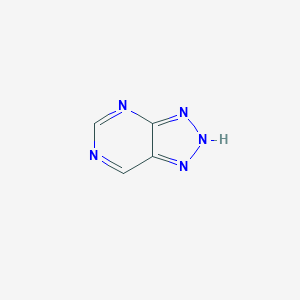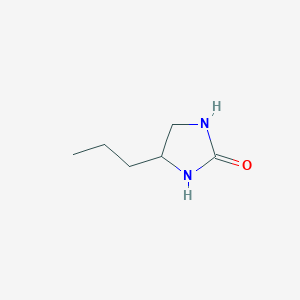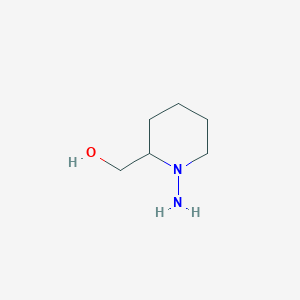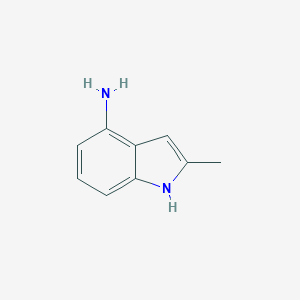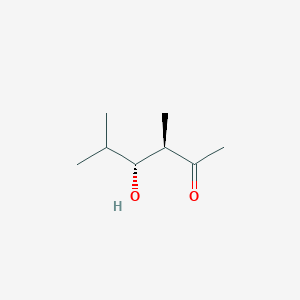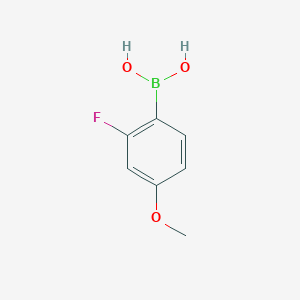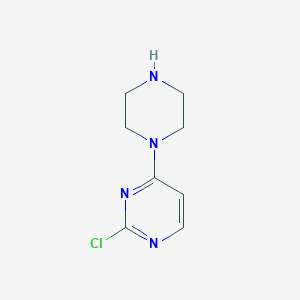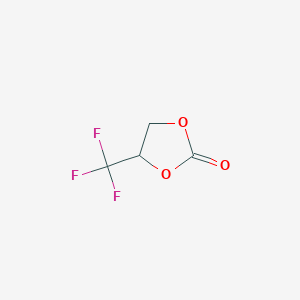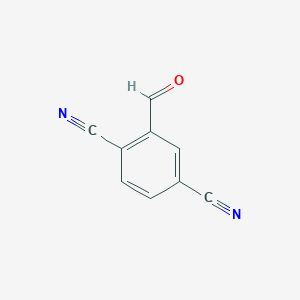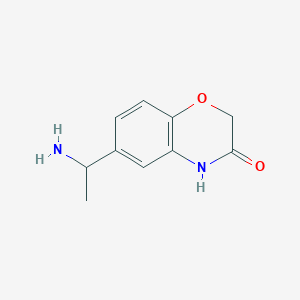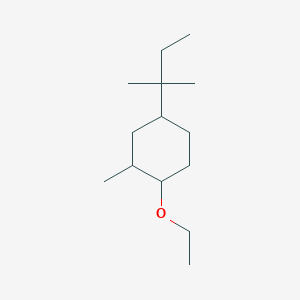
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl-(9CI), also known as tert-butylcyclohexyl ether (TBCH), is a chemical compound widely used in scientific research. TBCH is a colorless liquid with a molecular weight of 186.3 g/mol and a boiling point of 195-197°C.
Mechanism Of Action
TBCH is a non-polar compound that can penetrate the cell membrane and interact with the hydrophobic interior of the membrane. TBCH can affect the fluidity and permeability of the membrane, which can alter the function of membrane-bound proteins and enzymes. TBCH can also affect the activity of ion channels and receptors, which can modulate the signal transduction pathways in the cell.
Biochemical And Physiological Effects
TBCH has been shown to affect the biochemical and physiological processes in cells and organisms. TBCH can induce oxidative stress and DNA damage in human cells. TBCH can also affect the metabolism of lipids and glucose in rats and mice. TBCH can also affect the reproductive and developmental processes in zebrafish and mice.
Advantages And Limitations For Lab Experiments
TBCH has several advantages and limitations for lab experiments. TBCH is a non-toxic and non-carcinogenic compound that can be handled safely in the lab. TBCH is also a low-cost and commercially available compound that can be easily obtained. However, TBCH has a low boiling point and a low flash point, which can make it difficult to handle and store. TBCH is also a non-polar compound that can interfere with the analysis of polar compounds in some analytical techniques.
Future Directions
There are several future directions for the research on TBCH. One direction is to investigate the mechanism of action of TBCH on the cell membrane and the signal transduction pathways in the cell. Another direction is to explore the potential therapeutic applications of TBCH in the treatment of diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, the environmental impact of TBCH should be investigated, especially its potential toxicity to aquatic organisms and ecosystems.
Conclusion:
In conclusion, TBCH is a widely used chemical compound in scientific research. TBCH has many applications as a solvent, a reactant, and a reagent. TBCH can affect the biochemical and physiological processes in cells and organisms. TBCH has several advantages and limitations for lab experiments. There are several future directions for the research on TBCH, including the investigation of its mechanism of action, therapeutic applications, and environmental impact.
Synthesis Methods
TBCH can be synthesized by the reaction of cyclohexanol with tert-butyl alcohol and sulfuric acid. The reaction produces TBCH and water as by-products. The purity of TBCH can be increased by distillation and recrystallization.
Scientific Research Applications
TBCH is widely used in scientific research as a solvent, a reactant, and a reagent. TBCH is a non-polar solvent that can dissolve many non-polar compounds, such as oils, waxes, and resins. TBCH is also used as a reactant in the synthesis of organic compounds, such as aldehydes, ketones, and carboxylic acids. TBCH is a reagent in the analysis of organic compounds, such as gas chromatography and mass spectrometry.
properties
CAS RN |
188882-58-8 |
|---|---|
Product Name |
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl-(9CI) |
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-ethoxy-2-methyl-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C14H28O/c1-6-14(4,5)12-8-9-13(15-7-2)11(3)10-12/h11-13H,6-10H2,1-5H3 |
InChI Key |
IQPCPSUYJBHDSF-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC(C(C1)C)OCC |
Canonical SMILES |
CCC(C)(C)C1CCC(C(C1)C)OCC |
synonyms |
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



